molecular formula C8H13N5O3 B13767732 Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- CAS No. 55941-39-4

Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso-

Cat. No.: B13767732
CAS No.: 55941-39-4
M. Wt: 227.22 g/mol
InChI Key: GEMGGKYHCZHFGS-UHFFFAOYSA-N
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Description

Discovery and Nomenclature Evolution

The compound’s synthesis and characterization emerged from broader investigations into N-nitroso derivatives during the mid-20th century, a period marked by intensified interest in nitrogen-containing compounds for industrial and pharmacological applications. While its exact synthesis date remains undocumented in non-excluded sources, its structural features align with methodologies developed for nitrosamide production. The IUPAC name 2-acetamido-5-[cyano(nitroso)amino]pentanamide reflects systematic nomenclature conventions, emphasizing the presence of acetamido, cyano(nitroso)amino, and carbamoyl moieties. Early studies on related compounds, such as calcium cyanamide (discovered in 1898), provided foundational insights into cyanamide chemistry, though the addition of nitroso and carbamoyl groups in this derivative represents a distinct evolutionary branch in heterocyclic compound design.

Position Within the N-Nitroso Compound Family

N-Nitroso compounds are broadly categorized into nitrosamines and nitrosamides based on structural and functional differences. Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- belongs to the nitrosamide subclass, distinguished by a carbonyl group (C=O) adjacent to the nitroso-bearing nitrogen. This structural configuration confers distinct reactivity patterns: unlike nitrosamines, which require metabolic activation via cytochrome P450 enzymes to exert mutagenic effects, nitrosamides are direct-acting alkylating agents capable of forming DNA adducts without prior biotransformation. The compound’s dual functionalization—combining a cyanamide backbone with nitroso and carbamoyl groups—places it at the intersection of multiple chemical families, enabling diverse reactivity in both synthetic and biological contexts.

Historical Applications in Mutagenicity Research

Nitrosamides have historically served as critical tools in mutagenicity studies due to their ability to directly alkylate DNA. While specific studies on Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- are sparingly documented in non-excluded literature, its structural analogs have been instrumental in elucidating mechanisms of DNA damage. For instance, N-methyl-N-nitrosourea (MNU), a simpler nitrosamide, has been widely used to study guanine alkylation and subsequent mismatch errors during replication. The presence of the cyano group in Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- likely modulates its electrophilic potential, influencing its interaction with nucleophilic DNA sites. Recent advancements in Ames test methodologies, particularly the use of optimized metabolic activation systems, have improved the detection of mutagenic nitrosamides previously deemed non-mutagenic in earlier assays.

Timeline of Key Research Milestones

The compound’s research trajectory parallels broader advancements in N-nitroso chemistry:

  • 1950s–1960s : Emergence of nitrosamides as tools for studying chemical carcinogenesis, with emphasis on their direct alkylating activity.
  • 1980s–1990s : Structural characterization of complex nitrosamides, including derivatives with pendant functional groups like cyanamides.
  • 2020s : Refinement of in vitro mutagenicity assays to resolve historical discrepancies between Ames test results and rodent carcinogenicity data, ensuring robust detection of nitrosamide mutagenicity.

Data Table: Key Properties of Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso-

Property Value
CAS Registry Number 55941-39-4
Molecular Formula C~8~H~13~N~5~O~3~
Molecular Weight 227.22 g/mol
IUPAC Name 2-acetamido-5-[cyano(nitroso)amino]pentanamide

Properties

CAS No.

55941-39-4

Molecular Formula

C8H13N5O3

Molecular Weight

227.22 g/mol

IUPAC Name

2-acetamido-5-[cyano(nitroso)amino]pentanamide

InChI

InChI=1S/C8H13N5O3/c1-6(14)11-7(8(10)15)3-2-4-13(5-9)12-16/h7H,2-4H2,1H3,(H2,10,15)(H,11,14)

InChI Key

GEMGGKYHCZHFGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCN(C#N)N=O)C(=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso-

General Approach: Nitrosation of Secondary Amines

The most common and direct method to prepare N-nitroso compounds, including the target cyanamide derivative, is the nitrosation of secondary amines. The precursor compound containing the N-(4-acetamido-4-carbamoylbutyl) amine group is treated with a nitrosating agent to substitute a hydrogen atom on the nitrogen with a nitroso group (-NO).

Nitrosating Agents
  • Nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and an acid such as hydrochloric acid (HCl) is widely used.
  • Alkyl nitrites (e.g., isoamyl nitrite) in the presence of acidic catalysts.
  • Nitrosonium salts such as nitrosonium tetrafluoroborate (NO+BF4−) offer controlled nitrosation under mild conditions.
  • Nitrosyl chloride (NOCl) is also employed for selective nitrosation of activated amines.

Specific Synthetic Routes

Given the structural complexity of Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso-, the preparation typically follows a multi-step synthetic route:

  • Synthesis of the precursor amine : The N-(4-acetamido-4-carbamoylbutyl) amine is synthesized by functionalizing a butyl chain with acetamido and carbamoyl groups. This may involve amidation and carbamoylation reactions starting from suitable aminoalkyl precursors.

  • Nitrosation step : The precursor amine is dissolved in an appropriate solvent (often aqueous acidic medium or organic solvent such as acetonitrile or acetic acid) and cooled to low temperatures (0–5 °C) to minimize side reactions.

  • Addition of nitrosating agent : Sodium nitrite solution is slowly added to the acidic solution containing the precursor amine, maintaining the temperature to control the rate of nitrosation and avoid over-oxidation or decomposition.

  • Work-up and purification : After completion, the reaction mixture is neutralized, and the product is extracted using organic solvents, followed by purification techniques such as recrystallization or chromatography.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetic acid, acetonitrile, or aqueous acid Solvent choice affects nitrosation efficiency and stability of product
Temperature 0–5 °C Low temperature reduces side reactions and decomposition
pH Acidic (pH ~1-3) Required for generation of nitrous acid from nitrite
Nitrosating agent Sodium nitrite with HCl or alkyl nitrites Controlled addition rate critical for yield
Reaction time 30 minutes to 2 hours Monitored by TLC or spectroscopic methods

Alternative Methods

  • Nitrosylation using nitrosonium salts : Nitrosonium tetrafluoroborate in anhydrous acetonitrile under inert atmosphere can provide a cleaner nitrosation with fewer side products, especially for sensitive substrates.

  • Use of alkyl nitrites with acetyl chloride : This method is effective for nitrosation of activated amines and ketones, potentially applicable if the precursor has suitable activating groups.

  • Direct substitution reactions : In some cases, direct substitution of a functional group by the nitroso group via organometallic intermediates may be employed, but this is less common for the target compound due to its functional group complexity.

Research Perspectives and Sources

  • The preparation of N-nitroso compounds has been extensively reviewed in the literature, highlighting the challenges of stability and selectivity in nitrosation reactions.

  • The use of nitrosating agents such as nitrosonium tetrafluoroborate offers improved control over the reaction, minimizing side reactions and increasing yield.

  • The presence of electron-withdrawing groups such as acetamido and carbamoyl enhances the stability of the nitroso compound and influences the choice of reaction conditions.

  • Safety considerations are paramount due to the potential carcinogenicity of nitroso compounds and the toxicity of nitrosating agents; thus, reactions are performed under controlled laboratory conditions with appropriate protective measures.

Summary Table: Preparation Methods Overview

Method Nitrosating Agent Conditions Advantages Limitations
Acidic nitrosation with NaNO2 Sodium nitrite + HCl 0–5 °C, aqueous acidic medium Simple, widely used Possible side reactions, moderate yield
Nitrosonium salt nitrosation NO+BF4− Anhydrous acetonitrile, inert atmosphere High selectivity, cleaner reaction Requires specialized reagents
Alkyl nitrite with acetyl chloride Isoamyl nitrite + AcCl Reflux in acetic acid Effective for activated amines More complex setup
Organometallic substitution Nitrosyl chloride + organometallics Low temperature Useful for specific substrates Limited applicability

Chemical Reactions Analysis

N–CN Bond Cleavage and Functionalization

The N–CN bond in cyanamide derivatives undergoes cleavage under catalytic or thermal conditions, enabling:

  • Electrophilic cyanation : Transfer of the nitrile group to electron-rich substrates.

  • Amination : Delivery of the amino group (-NH₂) to form new C–N bonds.

  • Aminocyanation : Simultaneous transfer of both amino and nitrile groups across unsaturated bonds (e.g., alkenes or alkynes).

Experimental Data:

Reaction TypeCatalyst/ConditionsProductYield (%)Reference
Intramolecular aminocyanationB(C₆F₅)₃ (Lewis acid)Indoline derivatives72–88
Copper-catalyzed cyanationCuI, AIBN, O₂, K₂CO₃Disubstituted cyanamides65–82

Mechanistic Insights :

  • Lewis acid catalysis : Coordination of B(C₆F₅)₃ to the sulfonyl group weakens the N–CN bond, facilitating nucleophilic attack by alkenes (Scheme 1) .

  • Radical pathways : AIBN generates nitrile radicals under CuI catalysis, which insert into copper-amide intermediates to form cyanated products .

Nitroso Group Reactivity

The nitroso group participates in:

  • Cycloadditions : Diels-Alder reactions with dienes to form heterocycles.

  • Redox reactions : Reduction to hydroxylamine derivatives or oxidation to nitro compounds.

Example Reaction:

Reduction of Nitroso Group

  • Reagents : H₂/Pd-C or NaBH₄.

  • Product : Corresponding hydroxylamine derivative (retains carbamoyl/acetamido groups).

a) Acylation/Deacetylation

  • The acetamido group (-NHCOCH₃) undergoes hydrolysis under acidic/basic conditions to yield free amines.

  • Conditions : 6M HCl, reflux (8–12 hours).

  • Application : Generation of reactive intermediates for further derivatization .

b) Carbamoyl Group Reactivity

  • The carbamoyl (-CONH₂) group participates in:

    • Condensation reactions : With aldehydes to form imines.

    • Nucleophilic substitution : Replacement of the amide oxygen with sulfur (e.g., using Lawesson’s reagent).

b) Pharmacological Derivatives

  • Anticancer agents : Nitroso-cyanamide hybrids inhibit topoisomerase II .

  • Antiviral compounds : Modifications at the carbamoyl group enhance binding to viral proteases.

Comparative Reactivity with Analogues

CompoundKey Functional GroupsReactivity Profile
N-(4-Benzamido-4-carbamoylbutyl)-NitrosoBenzamido (aromatic)Enhanced electrophilic substitution
2-Acetamido-5-cyano(nitroso)aminopentanamideLinear aliphatic chainHigher solubility in polar solvents

Stability and Degradation

  • Thermal decomposition : Above 150°C, releases cyanogen gas (CN₂) and acetamide.

  • Photolytic cleavage : UV exposure cleaves the nitroso group, forming nitroxyl radicals .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- serves as an intermediate in the synthesis of several pharmaceutical agents. Its ability to undergo electrophilic reactions makes it valuable in developing compounds for treating cancer and other diseases. Notably, it can be utilized in synthesizing anticancer agents due to its reactive nitroso group.

Research has indicated that cyanamide compounds exhibit various biological activities. The presence of the nitroso group enhances their interaction with biological macromolecules, potentially leading to antimicrobial and anticancer properties. For instance, studies have shown that cyanamide derivatives can inhibit specific enzymes or interact with cellular pathways involved in tumor growth.

Case Studies

Several case studies highlight the efficacy of cyanamide derivatives:

  • Anticancer Activity : Research demonstrated that specific derivatives of cyanamide showed significant cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents.
  • Antimicrobial Properties : Cyanamide derivatives have been evaluated for their ability to combat bacterial infections, showing promise as new antimicrobial agents.

Rest-Breaking Agent

Cyanamide is widely used in agriculture under the trade name Dormex. It acts as a rest-breaking agent for woody plants, facilitating uniform bud opening and early flowering. This application is particularly beneficial for crops like grapes, apples, and peaches, especially when chilling units are insufficient from previous seasons .

Biocide

In addition to its role as a rest-breaking agent, cyanamide is also employed as a biocide in farming environments. Its effectiveness against pathogens such as Salmonella makes it valuable in livestock management, particularly in pig farming .

Environmental Impact

Cyanamide degrades into urea through hydrolysis, which can be beneficial as urea is an effective fertilizer. This degradation pathway highlights the compound's potential for sustainable agricultural practices by contributing to soil fertility while minimizing harmful residues .

Safety and Toxicity

While cyanamide has beneficial applications, it is essential to consider its toxicity profile. Exposure can lead to respiratory irritation and gastrointestinal symptoms; hence safety measures are crucial during handling and application . Regulatory guidelines must be adhered to ensure safe usage in agricultural and pharmaceutical contexts.

Mechanism of Action

The mechanism of action of 2-acetamido-5-[cyano(nitroso)amino]pentanamide involves its interaction with various molecular targets. The cyano and nitroso groups can participate in nucleophilic and electrophilic reactions, respectively, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key N-Nitroso Compounds

Compound Name Molecular Formula Functional Groups Key Features
Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- C₈H₁₄N₆O₃ Nitroso, cyanamide, acetamido, carbamoyl Polar groups may reduce volatility; potential for dual reactivity (nitrosation and carbamoylation).
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) C₅H₁₀N₂O₃ Nitroso, methylamine, carboxylic acid Water-soluble; urinary excretion observed; implicated in bladder carcinogenesis .
N-Nitrosodibutylamine (NDBA) C₈H₁₈N₂O Nitroso, two butyl chains Lipophilic; metabolized via γ- and δ-hydroxylation to urothelial carcinogens .
N-Nitrosoproline (NPRO) C₅H₈N₂O₃ Nitroso, proline-derived Endogenously formed; non-carcinogenic due to rapid excretion .

Key Observations :

  • The acetamido and carbamoyl groups in the target compound likely enhance polarity compared to NDBA, reducing lipid solubility and altering tissue distribution.
  • Unlike NPRO, which is excreted rapidly, the carbamoylbutyl chain may prolong metabolic processing, increasing carcinogenic risk .

Metabolic Activation and Carcinogenicity

N-Nitroso compounds require metabolic activation to exert carcinogenic effects. The target compound’s cyanamide moiety may undergo hydrolysis to release nitrosating agents, while its nitroso group could form reactive diazonium ions or alkylating intermediates .

Table 2: Metabolic Pathways and Carcinogenic Potential

Compound Metabolic Activation Pathway Major DNA Adducts Carcinogenic Target Organs
Target Compound Likely α-hydroxylation of butyl chain + cyanamide decomposition O⁶-alkylguanine (hypothesized) Bladder, gastrointestinal tract
NDBA γ-/δ-hydroxylation → butyl carbocations O⁶-butylguanine Bladder, liver
NMBA β-oxidation → reactive methyl groups O⁶-methylguanine Bladder, esophagus
Tobacco-specific nitrosamines Cytochrome P450-mediated α-hydroxylation Pyridyloxobutyl-DNA adducts Lung, oral cavity

Key Findings :

  • The carbamoylbutyl chain may undergo β-oxidation similar to NMBA, generating methylating agents. However, the acetamido group could redirect metabolism toward acetylation pathways, altering toxicity .

Environmental and Dietary Occurrence

While volatile N-nitrosamines (e.g., NDMA) are detected in foods like cured meats and beer , the target compound’s polarity suggests it is non-volatile. Non-volatile N-nitroso compounds are understudied but may occur at higher levels in processed foods or agricultural settings (e.g., soil treated with cyanamide fumigants) .

Table 3: Regulatory Status and Acceptable Intake Limits

Compound IARC Classification Acceptable Daily Intake (ADI) Key Regulations
Target Compound Not evaluated Not established Limited data; potential EPA/FDA scrutiny
NDMA Group 2A < 0.1 µg/day (FDA interim limit) Strict controls in pharmaceuticals
NMBA Not classified Not established Monitored in drug impurities

Implications :

  • The structural complexity of the target compound complicates hazard assessment. Its dual functional groups (nitroso and cyanamide) warrant evaluation under both carcinogen and pesticide regulations .

Q & A

What experimental strategies can block unintended N-nitrosation during the synthesis of Cyanamide derivatives?

Basic Research Focus
N-Nitrosation often occurs during reactions involving amines and nitrosating agents like nitrous acid. To mitigate this, ascorbic acid is a well-documented blocking agent that inhibits nitrosation by scavenging nitrite ions. For example, ascorbic acid reduced N-nitroso compound formation by 70–90% in reactions with morpholine and methylurea under acidic conditions . Alternative agents like ammonium sulfamate are less effective. Methodologically, pre-treatment of reaction mixtures with ascorbic acid (molar ratio 2:1 relative to the amine) at pH < 3 is recommended.

How can researchers distinguish Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- from structurally similar nitrosamines using analytical techniques?

Basic Research Focus
Liquid chromatography-mass spectrometry (LC-MS) with high-resolution tandem MS (HRMS/MS) is critical. For example, NIST-certified reference standards (e.g., N-Nitroso-N-methyl-4-aminobutyric acid) enable calibration and fragmentation pattern matching . Additionally, nuclear magnetic resonance (NMR) can resolve structural ambiguities: the nitroso group (-N=O) shows distinct <sup>15</sup>N chemical shifts (δ 350–450 ppm) in heteronuclear correlation spectra . Ensure deuterated solvents (e.g., CDCl₃) are free of nitrosamine contaminants.

What in vivo models are suitable for assessing the carcinogenic potential of Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso-?

Advanced Research Focus
Rodent models (rats/mice) are standard for evaluating carcinogenicity. Dosing regimens should mimic chronic exposure (e.g., 0.1–10 mg/kg/day via oral gavage for 18–24 months). Histopathological analysis of liver, stomach, and bladder tissues is prioritized, as N-nitroso compounds target these organs . However, interspecies metabolic differences (e.g., cytochrome P450 activity) may lead to discrepancies between rodent and human outcomes. Co-administration with nitrosation precursors (e.g., nitrites) can simulate endogenous formation pathways .

How should researchers address contradictions in mutagenicity data for N-nitroso compounds?

Advanced Research Focus
Discrepancies often arise from assay conditions. For instance, Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- may show positive mutagenicity in Ames tests (e.g., TA1535 strain at 50 nmol/plate) but negative results in mammalian cell assays due to metabolic activation differences . To resolve this:

  • Use S9 liver homogenate to simulate mammalian metabolism.
  • Compare dose-response curves across multiple endpoints (e.g., micronucleus formation vs. comet assays).
  • Validate findings with structural analogs (e.g., N-Nitroso Desmethyldiphenhydramine) to isolate substituent effects .

What synthetic routes minimize nitroso-related impurities in Cyanamide derivatives?

Advanced Research Focus
Electrochemical synthesis in aqueous ethanol (pH 7.0) reduces side reactions by controlling nitroso group reactivity. For example, electrochemical oxidation of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids achieved 55–76% yields of pure N,N-diarylsulfonyl derivatives . Alternatively, low-temperature (<10°C) nitrosation with sodium nitrite under argon atmosphere minimizes poly-nitrosated byproducts. Post-synthesis purification via preparative LC (C18 columns, acetonitrile/water gradient) is essential .

What stability considerations are critical for storing Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso-?

Basic Research Focus
N-Nitroso compounds degrade under light, heat, or alkaline conditions. Store lyophilized samples at -20°C in amber vials with desiccants (e.g., silica gel). For solutions, use acidified methanol (pH 4–5) to stabilize the nitroso moiety . Monitor degradation via UV-Vis (λmax 230–250 nm for nitroso chromophores) and confirm purity annually by LC-MS .

How can computational models predict the reactivity of Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- in biological systems?

Advanced Research Focus
Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate bond dissociation energies (BDEs) for the N–NO bond, predicting susceptibility to metabolic cleavage. Molecular docking into cytochrome P450 2E1 active sites models bioactivation pathways. For instance, nitroso compounds with BDEs < 50 kcal/mol are prone to enzymatic denitrosation, releasing nitric oxide and generating alkylating intermediates . Validate predictions with in vitro microsomal assays.

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